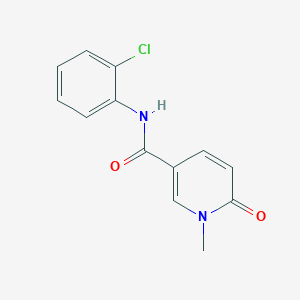![molecular formula C10H14BrNO4S2 B7559534 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid](/img/structure/B7559534.png)
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, also known as BTSA1, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2012 by a group of researchers led by Dr. Nathanael Gray at the Dana-Farber Cancer Institute in Boston, USA. Since then, BTSA1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用机制
The mechanism of action of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves the covalent modification of the active site cysteine residue of the target enzymes. This modification leads to the irreversible inhibition of the enzyme activity and the stabilization of the enzyme-substrate complex. In the case of USP1, USP7, and USP47, the inhibition of these enzymes by 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid leads to the accumulation of DNA damage and the degradation of oncogenic proteins, resulting in the suppression of tumor growth. In the case of viral infections, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid targets host factors that are essential for viral replication, such as the host protease TMPRSS2, and thus inhibits viral entry and replication.
Biochemical and physiological effects:
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid induces DNA damage and apoptosis, leading to the suppression of tumor growth. In addition, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to sensitize cancer cells to DNA-damaging agents, such as cisplatin and etoposide. In viral infections, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid inhibits viral entry and replication, leading to the suppression of viral infectivity. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been found to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has several advantages as a research tool, including its potent inhibitory activity against target enzymes and its broad-spectrum antiviral activity. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to be stable in vitro and in vivo, making it suitable for pharmacological studies. However, there are also some limitations to the use of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid in lab experiments. Firstly, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid is a small molecule inhibitor, and thus its specificity and selectivity for target enzymes may be limited. Secondly, the covalent modification of the active site cysteine residue may lead to off-target effects and toxicity, which need to be carefully evaluated.
未来方向
Despite the promising results obtained with 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid, there are still many future directions for research. Firstly, the specificity and selectivity of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid for target enzymes need to be further evaluated using biochemical and structural analyses. Secondly, the pharmacokinetics and pharmacodynamics of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid need to be studied in animal models and human clinical trials to determine its safety and efficacy. Thirdly, the potential applications of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid in other diseases, such as viral hepatitis and autoimmune disorders, need to be explored. Finally, the development of new analogs and derivatives of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid with improved potency and selectivity may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid involves a series of chemical reactions, including bromination, sulfonylation, and amidation. The starting material is 3-bromothiophene-2-carboxylic acid, which is treated with thionyl chloride and then with sodium sulfite to yield 3-bromothiophene-2-sulfonic acid. The latter is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to give the final product, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid.
科学研究应用
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has been shown to have potent inhibitory activity against several enzymes, including USP1, USP7, and USP47, which are involved in DNA repair and ubiquitin-mediated protein degradation. Inhibition of these enzymes can lead to the accumulation of DNA damage and the degradation of oncogenic proteins, making 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid a promising anticancer agent. Moreover, 2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid has also been found to inhibit the replication of several viruses, including HIV, Ebola, and Zika, by targeting host factors that are essential for viral infection.
属性
IUPAC Name |
2-[(3-bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO4S2/c1-3-7(2)12(6-9(13)14)18(15,16)10-8(11)4-5-17-10/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTUMLJHRGQOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromothiophen-2-yl)sulfonyl-butan-2-ylamino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)

![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)
![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)

![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

![2-[(5-Ethylthiophen-2-yl)sulfonylamino]pentanoic acid](/img/structure/B7559514.png)
![2-chloro-N-[4-(ethylsulfonylamino)phenyl]acetamide](/img/structure/B7559521.png)

